2-Methyl-3-(methylsulfanyl)-4,5-diphenylfuran

Lipophilicity Drug-likeness Physicochemical property prediction

2-Methyl-3-(methylsulfanyl)-4,5-diphenylfuran (CAS 88319-95-3) is a synthetic, tetra-substituted furan derivative within the diphenylfuran class. Its molecular formula is C₁₈H₁₆OS, with a molecular weight of 280.38 g/mol.

Molecular Formula C18H16OS
Molecular Weight 280.4 g/mol
CAS No. 88319-95-3
Cat. No. B12896521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(methylsulfanyl)-4,5-diphenylfuran
CAS88319-95-3
Molecular FormulaC18H16OS
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)SC
InChIInChI=1S/C18H16OS/c1-13-18(20-2)16(14-9-5-3-6-10-14)17(19-13)15-11-7-4-8-12-15/h3-12H,1-2H3
InChIKeyDPUZLTIVQVAJJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(methylsulfanyl)-4,5-diphenylfuran (CAS 88319-95-3): Core Structural Identity and Procurement Baseline


2-Methyl-3-(methylsulfanyl)-4,5-diphenylfuran (CAS 88319-95-3) is a synthetic, tetra-substituted furan derivative within the diphenylfuran class. Its molecular formula is C₁₈H₁₆OS, with a molecular weight of 280.38 g/mol . The compound is characterized by a 4,5-diphenyl substitution pattern combined with a 2-methyl and a 3-methylthio (methylsulfanyl) group, resulting in a relatively high predicted lipophilicity (LogP ≈ 5.64) and a topological polar surface area of 38.44 Ų [1]. It is primarily available from specialty chemical suppliers as a research chemical or synthetic intermediate, with no large-scale industrial application currently documented.

Why 2-Methyl-3-(methylsulfanyl)-4,5-diphenylfuran (88319-95-3) Cannot Be Replaced by Generic Diphenylfuran Analogs


Direct substitution of 2-methyl-3-(methylsulfanyl)-4,5-diphenylfuran with other diphenylfuran derivatives is not scientifically valid due to the unique confluence of its substituents. The 3-methylthio group provides a distinct electronic and steric environment compared to unsubstituted or halogenated analogs, while the 2-methyl group further differentiates it from the more common 2,5-diphenylfuran scaffolds. These structural features dictate unique physicochemical properties—such as the specific LogP and PSA values—and predicted reactivity patterns, meaning procurement for structure-activity relationship (SAR) studies, synthetic methodology development, or material science applications cannot rely on a generic substitute without risking divergent outcomes [1]. As the quantitative evidence below demonstrates, this compound occupies a specific, non-interchangeable position within the chemical space of diphenylfuran building blocks.

Head-to-Head Quantitative Differentiation Evidence for 2-Methyl-3-(methylsulfanyl)-4,5-diphenylfuran (88319-95-3)


Lipophilicity Advantage: Predicted LogP of 2-Methyl-3-(methylsulfanyl)-4,5-diphenylfuran vs. the 3-Methylthio-2,5-diphenylfuran Analog

A direct comparison of predicted lipophilicity reveals a substantial difference between the target compound and its closest commercially available analog. 2-Methyl-3-(methylsulfanyl)-4,5-diphenylfuran (CAS 88319-95-3) has a predicted LogP of 5.64, whereas 3-(methylthio)-2,5-diphenylfuran (CAS 1020208-72-3) has a predicted LogP of 5.20 [1][2]. This delta of 0.44 log units indicates that the additional 2-methyl group significantly increases hydrophobicity, which directly impacts partitioning behavior, membrane permeability, and potential for non-specific binding in biological assays. For procurement decisions in medicinal chemistry or chemical biology, this quantifiable difference in lipophilicity can be critical for tuning ADME properties or achieving target engagement.

Lipophilicity Drug-likeness Physicochemical property prediction

Molecular Weight Differentiation: 2-Methyl-3-(methylsulfanyl)-4,5-diphenylfuran vs. 3-(Methylthio)-2,5-diphenylfuran

The target compound (MW = 280.38 g/mol) is 14.03 Da heavier than the 3-(methylthio)-2,5-diphenylfuran analog (MW = 266.36 g/mol) [1]. This mass difference corresponds precisely to the additional methyl group at the 2-position, representing a >5% increase in molecular weight. In the context of fragment-based screening or lead optimization, this increment moves the compound further along the molecular weight axis, which may affect ligand efficiency metrics and compliance with rule-of-five guidelines.

Molecular weight Lead-likeness Fragment-based drug discovery

Synthetic Versatility: The 3-Methylthio Group as a Transformable Handle Confirmed by Peer-Reviewed Methodology

A key differentiation enabled by the 3-methylthio substituent is its documented ability to serve as a redox-active synthetic handle. Yin et al. (2008) demonstrated that the methylthio group on 3-methylthio-2,5-diaryl furans can be removed by treatment with Raney Ni in ethanol to afford the desulfurized diarylfuran 11 in excellent isolated yield [1]. This transformation is not accessible for analogous 3-unsubstituted or 3-halogenated diphenylfurans, which would require separate, often less efficient, dehalogenation or C–H functionalization strategies. Therefore, the compound provides a strategic advantage in synthetic route design where the methylthio group is intended as a temporary director or protecting group for late-stage diversification.

Synthetic methodology Desulfurization Cross-coupling

High-Value Application Scenarios for 2-Methyl-3-(methylsulfanyl)-4,5-diphenylfuran (88319-95-3) Based on Verified Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring High Lipophilicity Scaffolds

When a medicinal chemistry program identifies a diphenylfuran core with promising activity but suboptimal LogP, this compound (LogP 5.64) can serve as a hydrophobic anchor. Its significantly higher LogP compared to 3-(methylthio)-2,5-diphenylfuran (LogP 5.20) allows exploration of lipophilic space without introducing halogens, potentially improving membrane permeability while maintaining a lower molecular weight than di-halogenated alternatives [1].

Synthetic Methodology Development Leveraging the Methylthio Leaving Group

Researchers developing new desulfurization or cross-coupling methods can utilize this compound as a model substrate. The documented clean removal of the methylthio group with Raney Ni [2] provides a validated positive control, while the 2-methyl group introduces steric bias to test the scope and limitations of newly developed catalytic systems.

Fluorescent Sensor and Material Science Precursor

Derivatives of 4,5-diphenylfuran with methylthio substituents have been incorporated into fluorescent chemosensors for metal ions, such as Fe³⁺ [3]. This compound, with its unique 2-methyl-3-methylthio substitution, offers a distinct electronic environment for tuning photophysical properties compared to the 4-methylthio isomer used in the literature, enabling the development of next-generation sensors with altered selectivity or sensitivity profiles.

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